molecular formula C14H5F7O2 B12523715 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde CAS No. 685563-70-6

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde

Cat. No.: B12523715
CAS No.: 685563-70-6
M. Wt: 338.18 g/mol
InChI Key: SZSLHOCMODYOFL-UHFFFAOYSA-N
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Description

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C22H15F7O. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde typically involves the reaction of 3,5-difluoro-4’-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) in ethyl acetate. The reaction is carried out at 65°C for six hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.

Properties

CAS No.

685563-70-6

Molecular Formula

C14H5F7O2

Molecular Weight

338.18 g/mol

IUPAC Name

4-[difluoro-(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde

InChI

InChI=1S/C14H5F7O2/c15-8-1-6(5-22)2-9(16)12(8)14(20,21)23-7-3-10(17)13(19)11(18)4-7/h1-5H

InChI Key

SZSLHOCMODYOFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(OC2=CC(=C(C(=C2)F)F)F)(F)F)F)C=O

Origin of Product

United States

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